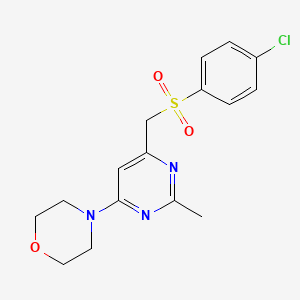

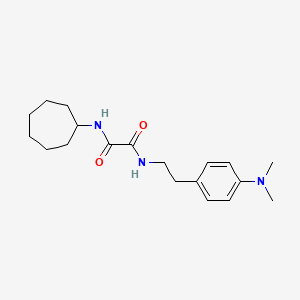

4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine" is a bioactive molecule that is part of a broader class of compounds with significant pharmacological potential. These compounds often feature a pyrimidine core, which is a common structure in nucleic acids and is associated with a variety of biological activities. Morpholine, a key structural component of this compound, is a versatile heterocycle used in various industrial applications and is known for its presence in pharmaceuticals that exhibit a range of physiological activities, including antimicrobial and anti-inflammatory effects .

Synthesis Analysis

The synthesis of related 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method is noted for its efficiency and versatility, allowing for the functionalization of the pyrimidine core at specific positions . Additionally, the synthesis of similar compounds with morpholine and sulfonyl groups has been described, involving key steps such as the Pfitzinger reaction and subsequent transformations leading to pharmacologically interesting scaffolds .

Molecular Structure Analysis

The molecular structure of compounds within this family, such as those containing a pyrimidine ring linked to a morpholine moiety, has been characterized using various spectroscopic techniques. For instance, an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines was characterized by melting point, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and one-dimensional nuclear magnetic resonance (NMR) spectroscopy . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Chemical transformations of compounds with morpholine and sulfonyl groups have been explored, leading to the creation of diverse chemical structures with potential biological activities. For example, the synthesis and chemical transformations of 6-(morpholine-4-sulfonyl)quinoline-2,3,4-tricarboxylic acid involved selective decarboxylation and reaction with primary amines to yield pharmacologically active pyrrolo[3,4-c]quinoline scaffolds . Similarly, the synthesis of caspase-3 inhibitors involved the creation of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones, demonstrating the versatility of chemical reactions in this compound class .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the dihedral angle between different rings in the molecule, such as the pyrimidine and oxadiazole rings, can affect the compound's overall conformation and, consequently, its chemical reactivity and interactions with biological targets. The presence of intermolecular contacts, such as hydrogen bonds, can also influence the compound's physical properties and its behavior in a solid state or solution .

Scientific Research Applications

Synthesis and Structural Characterization

Intermediate for Inhibiting Biological Targets : Morpholine derivatives, such as those synthesized in related studies, have been identified as important intermediates for inhibiting biological targets like tumor necrosis factor alpha and nitric oxide. For instance, Lei et al. (2017) established a green synthetic method for a compound that could serve as a potential intermediate for further biological applications, highlighting the compound's significance in medicinal chemistry (Lei et al., 2017).

Antibacterial, Antifungal, and Antitubercular Activities : Patel et al. (2003) synthesized derivatives related to the chemical structure and screened them for antibacterial, antifungal, and antitubercular activities. Their research demonstrates the potential of such compounds in developing new antimicrobial agents (Patel et al., 2003).

Imaging Agent for Parkinson's Disease : Wang et al. (2017) focused on synthesizing a compound for imaging LRRK2 enzyme in Parkinson's disease, illustrating the application of similar compounds in neurodegenerative disease research (Wang et al., 2017).

Potential Biological Applications

Anticancer Activity : Research into compounds with similar structural features has shown promising results in anticancer activity. For example, Hafez and El-Gazzar (2017) explored the synthesis and antitumor activity of new derivatives, indicating the potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Enzyme Inhibition : Compounds synthesized in this structural class have been evaluated for their ability to inhibit specific enzymes, offering insights into the development of enzyme inhibitors for therapeutic purposes. Kravchenko et al. (2005) discussed the synthesis and structure-activity relationships of compounds as potent inhibitors of caspase-3, an enzyme involved in apoptosis (Kravchenko et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-12-18-14(10-16(19-12)20-6-8-23-9-7-20)11-24(21,22)15-4-2-13(17)3-5-15/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVPQOMQZGSJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)

![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)

![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)